

Comparative Analysis of Pan-PIM Kinase Inhibitors for Researchers

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Compound of Interest

Compound Name: LAS195319

Cat. No.: B15542463

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Disclaimer: Initial searches for "**LAS195319**" did not yield any specific public data identifying it as a pan-PIM kinase inhibitor. Therefore, this guide provides a comparative analysis of several well-documented pan-PIM kinase inhibitors based on available preclinical and clinical data.

The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of three serine/threonine kinases (PIM1, PIM2, and PIM3) that are increasingly recognized as crucial mediators in oncogenesis.[1][2] Overexpressed in a variety of hematological malignancies and solid tumors, they play a significant role in cell survival, proliferation, and apoptosis resistance.[1][2][3][4][5] PIM kinases are constitutively active and their expression is primarily regulated at the transcriptional level by pathways such as JAK/STAT.[1][6][7] Their role in promoting tumor growth has made them an attractive target for cancer therapy, leading to the development of numerous small-molecule inhibitors.[2][4][8]

This guide provides a comparative overview of prominent pan-PIM kinase inhibitors, presenting key experimental data on their biochemical potency, cellular activity, and in vivo efficacy.

Quantitative Performance Data

The following tables summarize the performance of several pan-PIM kinase inhibitors based on published preclinical data.

Table 1: Biochemical Potency of Pan-PIM Kinase Inhibitors

Compound	PIM1 IC50/Ki	PIM2 IC50/Ki	PIM3 IC50/Ki	Other Notable Kinase Targets	Reference
AZD1208	0.4 nM (IC50)	5 nM (IC50)	1.9 nM (IC50)	-	[9]
PIM447 (LGH447)	6 pM (Ki)	18 pM (Ki)	9 pM (Ki)	GSK3 β , PKN1, PKC τ (>10 ⁵ -fold lower potency)	[10]
CX-6258	5 nM (IC50)	25 nM (IC50)	16 nM (IC50)	Flt-3 (>80% inhibition at 0.5 μ M)	[10] [11]
SGI-1776	7 nM (IC50)	363 nM (IC50)	69 nM (IC50)	Flt-3 (IC50 = 44nM), Haspin	[12] [13]
INCB053914	-	-	-	-	[14]
GDC-0339	0.03 nM (Ki)	0.1 nM (Ki)	0.02 nM (Ki)	-	[10]

IC50: Half maximal inhibitory concentration. Ki: Inhibition constant. Data represents enzymatic assays.

Table 2: Cellular Activity of Pan-PIM Kinase Inhibitors

Compound	Cell Line	Assay Type	IC50	Key Cellular Effects	Reference
AZD1208	MOLM-16 (AML)	Proliferation	<150 nM	Cell cycle arrest, apoptosis, reduced p-4EBP1, p-p70S6K	[15]
PIM447	MM1S (Multiple Myeloma)	Apoptosis (48h)	~0.5 µM	Cell cycle disruption, apoptosis, decreased p-Bad, c-Myc	[16] [17]
CX-6258	MV-4-11 (AML)	Proliferation	0.02-3.7 µM range	Inhibition of p-Bad and p-4EBP1	[18]
SGI-1776	Panel of AML cell lines	Viability/Clonogenic Survival	Low nM range	Apoptosis, reduction in p-BAD	[19]

AML: Acute Myeloid Leukemia. Data represents cell-based assays.

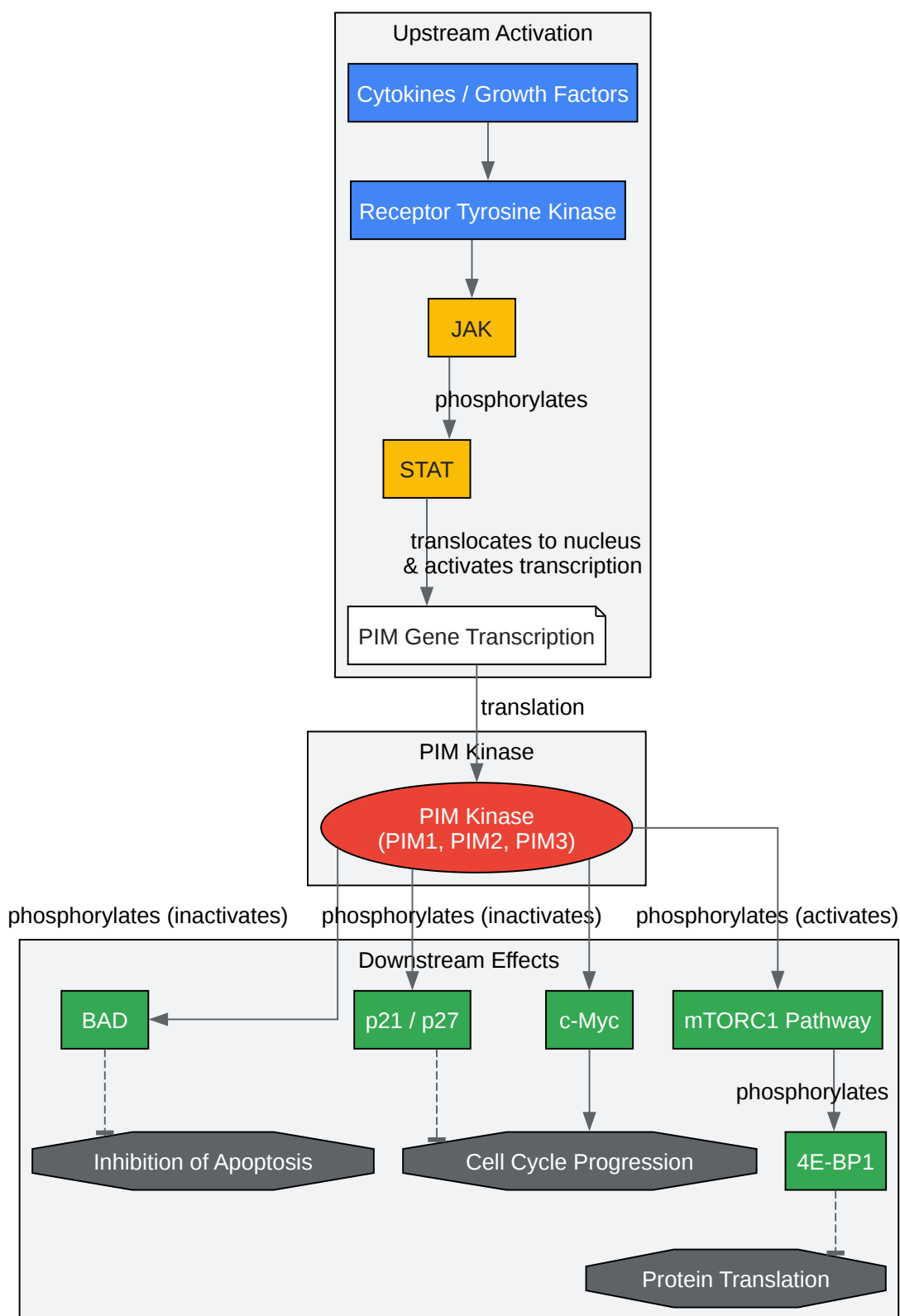
Table 3: In Vivo Efficacy of Pan-PIM Kinase Inhibitors

Compound	Xenograft Model	Dosing	Efficacy	Reference
AZD1208	MOLM-16 (AML)	Oral	Dose-dependent tumor growth inhibition	[2] [20]
PIM447	MM1S-luc (Multiple Myeloma)	Oral	Significant reduction in tumor burden and bone loss	[16] [21]
CX-6258	MV-4-11 (AML)	100 mg/kg, oral, daily	75% Tumor Growth Inhibition (TGI)	[11]
SGI-1776	MV-4-11 (AML)	Oral	Significant tumor growth inhibition, more effective than cytarabine	[19]

Signaling Pathways and Experimental Workflows

PIM Kinase Signaling Pathway

PIM kinases are downstream effectors of various cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway.[\[6\]](#)[\[7\]](#) Once expressed, they phosphorylate a wide range of substrates involved in cell cycle progression, apoptosis, and protein translation, thereby promoting cell survival and proliferation.



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Caption: Simplified PIM Kinase Signaling Pathway.

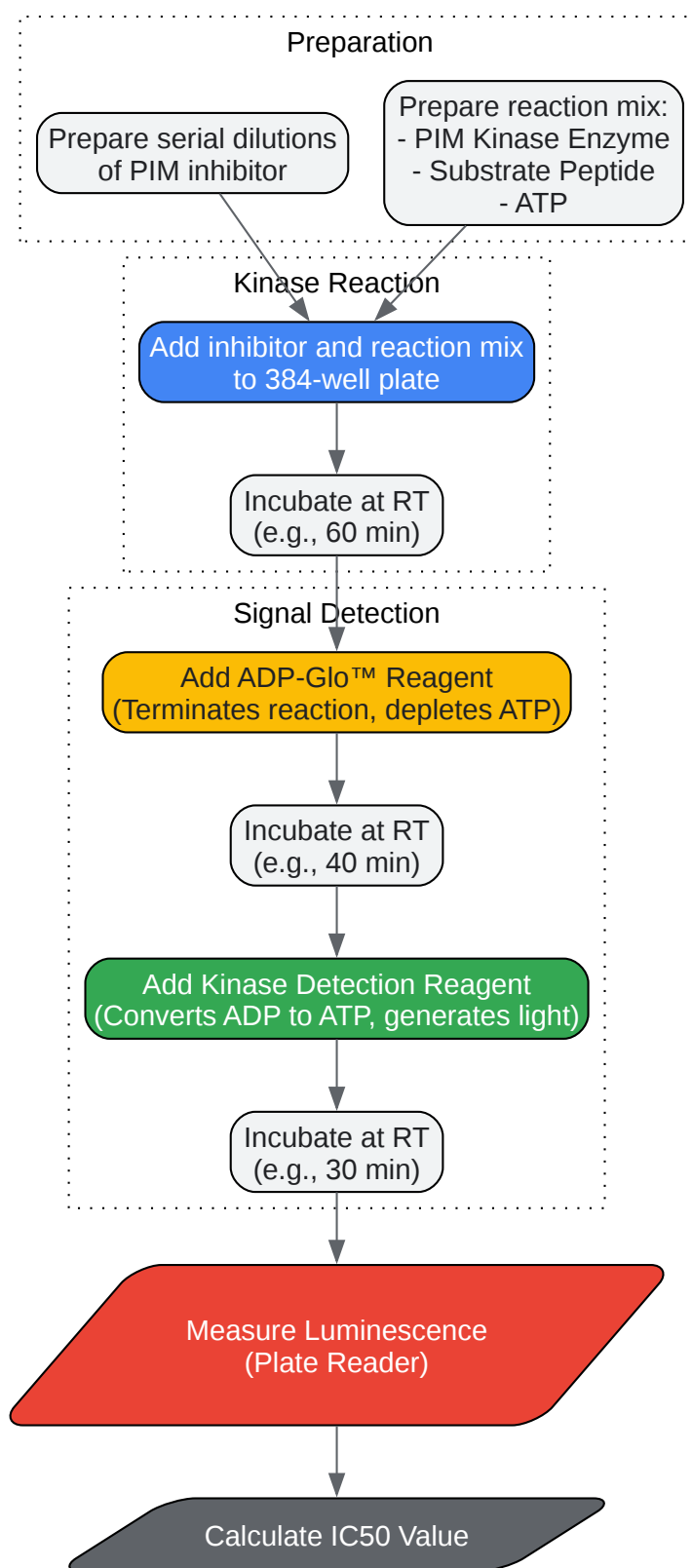
Experimental Protocols

Biochemical Kinase Activity Assay (Luminescent)

This protocol outlines a method to determine the in vitro potency (e.g., IC50) of an inhibitor against a purified PIM kinase enzyme by measuring ADP production as an indicator of kinase activity.

Methodology: The ADP-Glo™ Kinase Assay is a common method used.[\[22\]](#)[\[23\]](#)[\[24\]](#) It is a luminescent assay that quantifies the amount of ADP produced in a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal positively correlates with the amount of ADP and, therefore, the enzyme's activity.[\[24\]](#)

- **Reaction Setup:** A kinase reaction is set up in a 384-well plate containing the PIM kinase enzyme, a suitable peptide substrate (e.g., S6Ktide), ATP, and serial dilutions of the test inhibitor (e.g., CX-6258).[\[25\]](#) Controls include a "no enzyme" well for background and a "DMSO vehicle" well for 100% activity.
- **Kinase Reaction:** The plate is incubated at room temperature for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.[\[22\]](#)
- **ADP-Glo™ Reagent Addition:** ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining unconsumed ATP. This step is followed by a 40-minute incubation.[\[22\]](#)
- **Kinase Detection Reagent Addition:** Kinase Detection Reagent is added, which converts the ADP generated during the kinase reaction back into ATP. This newly synthesized ATP is then used by a luciferase/luciferin reaction to produce light.[\[23\]](#)
- **Luminescence Measurement:** After a final incubation (e.g., 30 minutes), the luminescence is measured using a plate reader. The signal is proportional to the ADP produced.
- **Data Analysis:** Data is normalized to controls, and the IC50 value is calculated by plotting the percent inhibition against the log concentration of the inhibitor.



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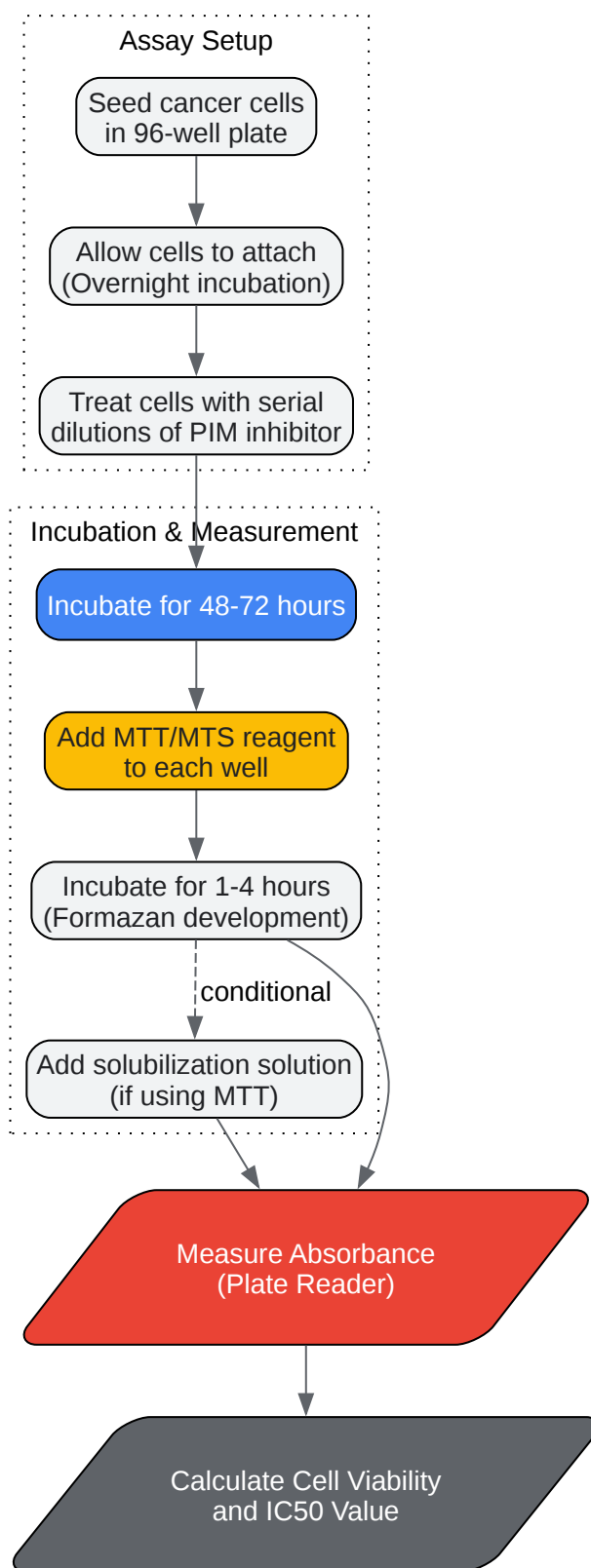
Caption: General workflow for a luminescent biochemical kinase assay.

Cell-Based Proliferation Assay

This protocol measures the effect of a PIM kinase inhibitor on the proliferation or viability of cancer cell lines.

Methodology: An MTT or MTS assay is a standard colorimetric method for assessing cell viability.^[26] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the tetrazolium dye to formazan, which is a colored product.

- **Cell Seeding:** Cancer cells (e.g., MOLM-16, an AML cell line) are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
- **Compound Treatment:** The following day, cells are treated with serial dilutions of the PIM inhibitor. A vehicle control (DMSO) is also included.
- **Incubation:** The plates are incubated for a period that allows for multiple cell divisions (e.g., 48 to 72 hours).
- **Reagent Addition:** An MTS or MTT reagent is added to each well, and the plates are incubated for 1-4 hours at 37°C.^[26] During this time, viable cells metabolize the reagent into a colored formazan product.
- **Solubilization (for MTT):** If using MTT, a solubilization solution is added to dissolve the formazan crystals.^[26]
- **Absorbance Measurement:** The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).
- **Data Analysis:** The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, the concentration that inhibits cell proliferation by 50%, is determined from the dose-response curve.



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Caption: General workflow for a cell-based proliferation assay (e.g., MTT).

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References

- 1. bocsci.com [bocsci.com]
- 2. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. kuickresearch.com [kuickresearch.com]
- 9. PIM kinase inhibitor, AZD1208, inhibits protein translation and induces autophagy in primary chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Discovery of CX-6258. A Potent, Selective, and Orally Efficacious pan-Pim Kinases Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Testing (Stage 1) of SGI-1776, a PIM1 Kinase Inhibitor, by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. Phase 1/2 Study of the Pan-PIM Kinase Inhibitor INCB053914 Alone or in Combination With Standard-of-Care Agents in Patients With Advanced Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. S-EPMC3916880 - AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. - OmicsDI [omicsdi.org]
- 16. aacrjournals.org [aacrjournals.org]
- 17. clincancerres.aacrjournals.org [clincancerres.aacrjournals.org]

- 18. selleckchem.com [selleckchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. promega.com [promega.com]
- 23. promega.com [promega.com]
- 24. Saccharomonosporine A inspiration; synthesis of potent analogues as potential PIM kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10216G [pubs.rsc.org]
- 25. bpsbioscience.com [bpsbioscience.com]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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